molecular formula C4H5BrF4O B1270808 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS No. 234443-21-1

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

Cat. No.: B1270808
CAS No.: 234443-21-1
M. Wt: 224.98 g/mol
InChI Key: RTTCOQHNKANLOS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes, thereby influencing their catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It binds to the active sites of enzymes, altering their conformation and affecting their catalytic activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored under dry, room temperature conditions. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are crucial for its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate . The reaction conditions typically include room temperature and a sealed, dry environment to ensure the purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various halogenated derivatives.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is used in a variety of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
  • 2-(2-Bromotetrafluoroethyl)ethan-1-ol
  • 1-Bromo-4-hydroxy-1,1,2,2-tetrafluorobutane

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTCOQHNKANLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371312
Record name 4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234443-21-1
Record name 4-bromo-3,3,4,4-tetrafluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Also, the sulfonic acid salt of formula (1) can be synthesized by starting with 4-bromo-3,3,4,4-tetrafluoro-1-butene which is readily available in the industry, effecting hydroboration with a borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) in a solvent such as n-hexane or tetrahydrofuran by a standard technique, treating the product with an oxidizing agent such as aqueous hydrogen peroxide in the presence of a base such as sodium hydroxide to form 4-bromo-3,3,4,4-tetrafluoro-1-butanol, followed by conversion into a sulfonic acid form and subsequently into a sulfonic acid form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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